Compound Description: This compound is mentioned in a patent focused on benzolsulfonamide derivatives as potential glutamate receptor modulators. [] While specific biological activity data isn't provided for this compound, its inclusion in the patent suggests potential therapeutic applications related to glutamate receptor function.
Relevance: This compound is structurally very similar to 2-oxo-2-phenylethyl 5-[(diethylamino)sulfonyl]-2-methylbenzoate. Both compounds share a 2-methylbenzoic acid 2-oxo-2-phenylethyl ester core. The key difference lies in the substituent on the sulfonyl group. While the target compound possesses a diethylamino group, this related compound features a morpholinyl group. This structural similarity suggests potential overlap in their binding affinities and pharmacological profiles. []
Compound Description: Similar to the previous compound, this derivative is also presented within the same patent focusing on benzolsulfonamide derivatives for potential use as glutamate receptor modulators. [] Again, while specific biological activity data is not explicitly stated, its presence in the patent suggests potential therapeutic relevance.
Relevance: This compound shares a significant structural resemblance with 2-oxo-2-phenylethyl 5-[(diethylamino)sulfonyl]-2-methylbenzoate. Both compounds have a benzoic acid 2-oxo-2-phenylethyl ester core and a sulfonyl group attached to the benzene ring. The main structural differences are the fluorine atom at the 4-position and the morpholinyl group on the sulfonyl group in this related compound. This close structural similarity implies potential similarities in their binding interactions and pharmacological effects. []
Compound Description: This compound, another benzolsulfonamide derivative from the same patent, is also proposed as a potential glutamate receptor modulator. [] Although specific biological activity isn't detailed, its inclusion in the patent suggests potential therapeutic applications in areas involving glutamate receptor modulation.
Relevance: This compound shares a considerable structural similarity with 2-oxo-2-phenylethyl 5-[(diethylamino)sulfonyl]-2-methylbenzoate. Both possess the core structure of benzoic acid 2-oxo-2-phenylethyl ester and have a sulfonyl group linked to the benzene ring. The primary structural variations are the presence of a methoxy group at the 4-position and a morpholinyl group on the sulfonyl group in this related compound. []
Compound Description: This is another benzolsulfonamide derivative mentioned in the same patent as the previous compounds. [] While specific details about its biological activity are not available, its inclusion suggests its potential as a glutamate receptor modulator with possible therapeutic applications.
Relevance: Structurally, this compound shows a high degree of resemblance to 2-oxo-2-phenylethyl 5-[(diethylamino)sulfonyl]-2-methylbenzoate. Both share the benzoic acid 2-oxo-2-phenylethyl ester core and a sulfonyl group linked to the benzene ring. The key structural distinction lies in the position of the methyl group on the benzene ring (4-position in this related compound versus 2-position in the target) and the presence of a morpholinyl group on the sulfonyl group. This close structural kinship suggests a potential for similar binding interactions and pharmacological effects. []
Compound Description: This final compound from the patent, a benzolsulfonamide derivative, is also highlighted as a potential glutamate receptor modulator. [] Although specific information about its biological activity isn't provided, its inclusion suggests potential therapeutic relevance.
Relevance: This compound is structurally closely related to 2-oxo-2-phenylethyl 5-[(diethylamino)sulfonyl]-2-methylbenzoate. Both compounds share the fundamental benzoic acid 2-oxo-2-phenylethyl ester core structure and feature a sulfonyl group attached to the benzene ring. The primary structural difference is the absence of a methyl group on the benzene ring in this related compound. [] This high degree of structural similarity implies potential similarities in their binding properties and pharmacological profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.